tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is a chemical compound with the molecular formula C19H32BN3O4 . It is a boronic ester derivative, which is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or other reduced products.
Substitution Reactions: The boronic ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions .
Biology and Medicine
In biological and medical research, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates .
Industry
In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable component in the manufacture of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, resulting in the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
The uniqueness of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate lies in its specific structure, which allows for efficient and selective reactions in organic synthesis. Its stability and reactivity make it a preferred choice for forming carbon-carbon bonds in complex molecule synthesis .
Properties
Molecular Formula |
C16H25BN2O4 |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-18-9-8-11(12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20) |
InChI Key |
BJTBWEWLDGAQNM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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